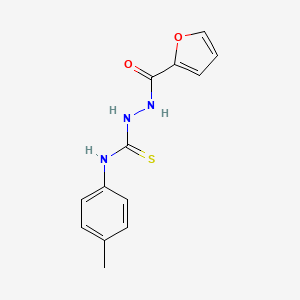

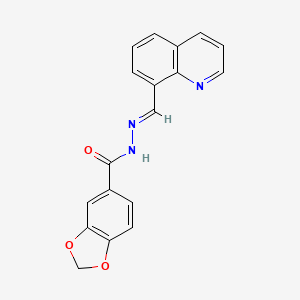

![molecular formula C16H20N6OS B5536736 2-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5536736.png)

2-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridines and related compounds are of significant interest in the field of medicinal chemistry due to their wide range of biological activities. These compounds have been explored for their potential as antitubercular, antimycobacterial, and antiviral agents, among other uses. The synthesis of these compounds typically involves multi-step reactions that allow for the introduction of various substituents, aiming to optimize their biological activities and physicochemical properties.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves the condensation of aminopyridines with appropriate precursors, followed by further functionalization to introduce various side chains and substituents. For example, compounds with significant antitubercular activity were synthesized by reacting monobromo and dibromo substituted 2-amino-γ-picoline with ethyl 2-chloroacetoacetate, followed by hydrolysis and subsequent reactions with substituted amines (Jadhav et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds, characterized by spectroscopic methods such as FTIR, NMR, and sometimes X-ray crystallography, reveals the arrangement of atoms and the presence of various functional groups that are crucial for their biological activity. For example, the crystal structure and DFT study of a related compound, 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide, confirmed the molecular arrangement and provided insights into its physicochemical properties (Qin et al., 2019).

科学的研究の応用

Antituberculosis Activity

A notable application of related compounds is in the development of antituberculosis agents. For instance, Jadhav et al. (2016) synthesized a series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and evaluated their in vitro antimycobacterial activity. The study found that compounds in this series demonstrated moderate to good antituberculosis activity, with specific derivatives showing significant efficacy against Mycobacterium tuberculosis (H37 RV strain) with minimum inhibitory concentration (MIC) values as low as 12.5 μg/mL Jadhav et al., 2016.

Antimycobacterial Activity

Lv et al. (2017) designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) with a variety of linkers based on a previously discovered compound in their lab, IMB-1402. The study highlighted compounds with considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains, suggesting the potential of these derivatives in developing new antimycobacterial therapies Lv et al., 2017.

Antiulcer Agents

Another application involves the synthesis of imidazo[1,2-a]pyridines as potential antiulcer agents. Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines with substitutions at the 3-position and evaluated them for their antisecretory and cytoprotective properties against ulcers. Although none demonstrated significant antisecretory activity, several compounds showed promising cytoprotective properties in experimental models, indicating potential therapeutic applications in treating ulcers Starrett et al., 1989.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-ethylimidazo[4,5-b]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6OS/c1-4-22-14-12(21-16(22)17)7-11(8-19-14)15(23)18-6-5-13-20-9(2)10(3)24-13/h7-8H,4-6H2,1-3H3,(H2,17,21)(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDWLNYSTGROEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=N2)C(=O)NCCC3=NC(=C(S3)C)C)N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

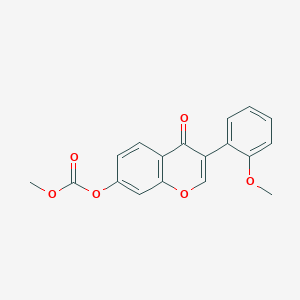

![4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5536675.png)

![5-hydroxy-6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-2-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B5536682.png)

![3-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5536690.png)

![4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5536697.png)

![1-[(3'-methoxy-4-biphenylyl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5536704.png)

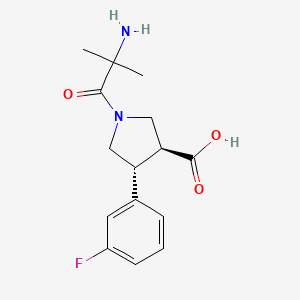

![N-[(3S*,4R*)-4-propyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5536712.png)

![4-[(dimethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5536719.png)

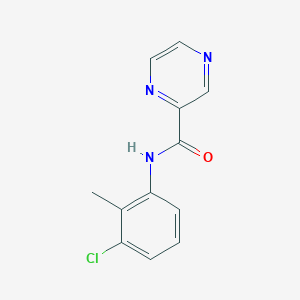

![2-methoxy-N-phenyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5536732.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5536756.png)